2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid involves several steps. The synthetic route typically starts with the preparation of the 5-bromo-2-thienyl sulfonyl chloride, which is then reacted with piperidine to form the sulfonyl piperidine intermediate. This intermediate is further reacted with propanoic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the thienyl ring can be substituted with other groups using nucleophilic substitution reactions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Scientific Research Applications
2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research involving this compound includes the development of potential therapeutic agents targeting specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid include:
5-Bromo-2-thiophenecarboxaldehyde: This compound shares the 5-bromo-2-thienyl moiety but differs in its functional groups and overall structure.
Other sulfonyl piperidine derivatives: These compounds have similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S2/c1-8(12(15)16)9-4-6-14(7-5-9)20(17,18)11-3-2-10(13)19-11/h2-3,8-9H,4-7H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPGETIDKNWVIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165778 |
Source
|
Record name | 4-Piperidineacetic acid, 1-[(5-bromo-2-thienyl)sulfonyl]-α-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401165778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142210-23-8 |
Source
|
Record name | 4-Piperidineacetic acid, 1-[(5-bromo-2-thienyl)sulfonyl]-α-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidineacetic acid, 1-[(5-bromo-2-thienyl)sulfonyl]-α-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401165778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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